Trifluoro(2-isopropylcyclohexyl)borate
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Overview
Description
Trifluoro(2-isopropylcyclohexyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The molecular formula of this compound is C9H17BF3K, and it is often used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Trifluoro(2-isopropylcyclohexyl)borate typically involves the reaction of an organoborane with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows:
Formation of Organoborane: The initial step involves the hydroboration of an alkene to form the corresponding organoborane.
Reaction with KHF2: The organoborane is then treated with potassium hydrogen fluoride to yield the potassium trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can also undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Trifluoro(2-isopropylcyclohexyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which Trifluoro(2-isopropylcyclohexyl)borate exerts its effects is primarily through its role as a coupling partner in Suzuki–Miyaura reactions. The process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The trifluoroborate transfers its organic group to the palladium.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Potassium Trifluoroborate: A general class of compounds with similar stability and reactivity.
Boronic Acids: Less stable compared to trifluoroborates but widely used in similar reactions.
Boronate Esters: Another class of boron reagents with different reactivity profiles.
Uniqueness
Trifluoro(2-isopropylcyclohexyl)borate is unique due to its high stability under oxidative conditions and its versatility in various chemical reactions. Its ability to form stable intermediates makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H17BF3- |
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Molecular Weight |
193.04 g/mol |
IUPAC Name |
trifluoro-(2-propan-2-ylcyclohexyl)boranuide |
InChI |
InChI=1S/C9H17BF3/c1-7(2)8-5-3-4-6-9(8)10(11,12)13/h7-9H,3-6H2,1-2H3/q-1 |
InChI Key |
YNNWVNWLIOEZAJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCC1C(C)C)(F)(F)F |
Origin of Product |
United States |
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